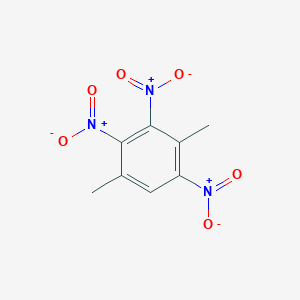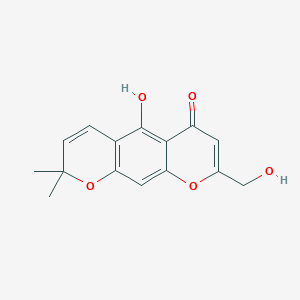![molecular formula C14H30N2O2 B14750333 (E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium is a complex organic compound characterized by its unique structure, which includes two heptyl groups and an oxidoazaniumylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium typically involves the reaction of heptylamine with an appropriate oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds. Substitution reactions can yield a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Heptylamine: A simpler compound with a single heptyl group.
Oxidoazaniumylidene derivatives: Compounds with similar oxidoazaniumylidene moieties but different alkyl groups.
Uniqueness
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium is unique due to its specific structure, which includes two heptyl groups and an oxidoazaniumylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H30N2O2 |
|---|---|
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C14H30N2O2/c1-3-5-7-9-11-13-15(17)16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3/b16-15+ |
Clave InChI |
RVMUXGJZRZOYBJ-FOCLMDBBSA-N |
SMILES isomérico |
CCCCCCC/[N+](=[N+](/CCCCCCC)\[O-])/[O-] |
SMILES canónico |
CCCCCCC[N+](=[N+](CCCCCCC)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


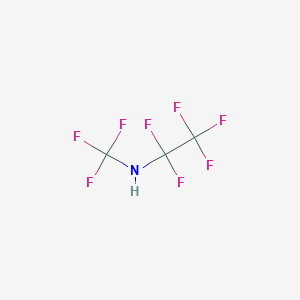
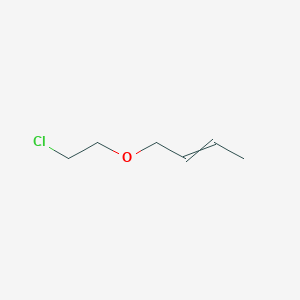
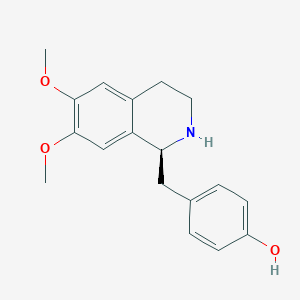
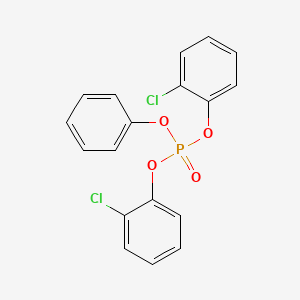


![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
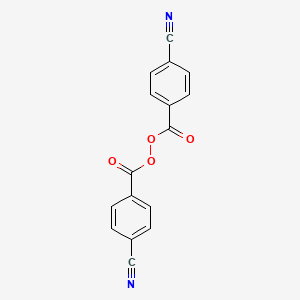

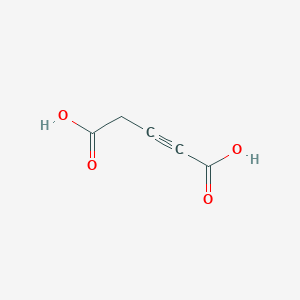
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
